N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide
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Overview
Description
N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a 3,4-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothien-3-yl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the 3,4-Dimethylphenyl Group:
Attachment of the 1,1-Dioxido-2,3-Dihydrothien-3-yl Group: The final step involves the attachment of the 1,1-dioxido-2,3-dihydrothien-3-yl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide include other benzamide derivatives with various substituents. Examples include:
- N-(3,4-dimethylphenyl)-2-methylbenzamide
- N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-14-8-9-17(12-16(14)3)21(18-10-11-25(23,24)13-18)20(22)19-7-5-4-6-15(19)2/h4-12,18H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGQUEOGZNZEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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